molecular formula C24H14O11 B1212621 Fucofuroeckol B

Fucofuroeckol B

Cat. No. B1212621
M. Wt: 478.4 g/mol
InChI Key: RGNBIKVVGUORSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fucofuroeckol B is a tannin.

Scientific Research Applications

Inhibition of Melanin Biosynthesis

Fucofuroeckol B, a compound isolated from brown seaweeds such as Eisenia bicyclis, has been shown to possess significant inhibitory effects on melanin biosynthesis. This effect is particularly notable in murine melanoma B16F10 cells, where Fucofuroeckol B demonstrates the ability to suppress tyrosinase activity and melanin production, suggesting potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders. The compound acts by directly inhibiting the enzyme tyrosinase, a key regulator of melanin biosynthesis, thus reducing melanin content in treated cells (Shim & Yoon, 2018).

Anti-inflammatory Effects

Another significant application of Fucofuroeckol B is its anti-inflammatory properties. Studies have shown that this compound can effectively reduce the production of pro-inflammatory mediators in lipopolysaccharide-induced inflammatory models. Specifically, it has been observed to decrease the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in mouse macrophages, along with downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These effects are attributed to the suppression of key signaling pathways involved in inflammation, namely the MAPK (Mitogen-Activated Protein Kinases) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. This suggests potential therapeutic applications of Fucofuroeckol B in the treatment of inflammatory diseases (Lee et al., 2016).

properties

Product Name

Fucofuroeckol B

Molecular Formula

C24H14O11

Molecular Weight

478.4 g/mol

IUPAC Name

19-(3,5-dihydroxyphenoxy)-10,14,21-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15(20),16,18-nonaene-2,5,7,16,18-pentol

InChI

InChI=1S/C24H14O11/c25-8-1-9(26)3-11(2-8)32-21-13(29)6-14(30)22-24(21)35-23-17(34-22)7-16-19(20(23)31)18-12(28)4-10(27)5-15(18)33-16/h1-7,25-31H

InChI Key

RGNBIKVVGUORSW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C5C(=C4O)C6=C(C=C(C=C6O5)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C5C(=C4O)C6=C(C=C(C=C6O5)O)O)O)O)O

Origin of Product

United States

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